molecular formula C27H26N4OS B4303250 2-AMINO-1-(DIMETHYLAMINO)-4-(3-METHYL-1-BENZOTHIOPHEN-2-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

2-AMINO-1-(DIMETHYLAMINO)-4-(3-METHYL-1-BENZOTHIOPHEN-2-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B4303250
M. Wt: 454.6 g/mol
InChI Key: HXKXITZSPJSTAR-UHFFFAOYSA-N
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Description

2-AMINO-1-(DIMETHYLAMINO)-4-(3-METHYL-1-BENZOTHIOPHEN-2-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-1-(DIMETHYLAMINO)-4-(3-METHYL-1-BENZOTHIOPHEN-2-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade equipment, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-1-(DIMETHYLAMINO)-4-(3-METHYL-1-BENZOTHIOPHEN-2-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of quinoline derivatives.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may be investigated for similar properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound may find applications in the synthesis of other complex organic molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-AMINO-1-(DIMETHYLAMINO)-4-(3-METHYL-1-BENZOTHIOPHEN-2-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

  • 2-amino-4-phenylquinoline
  • 2-amino-4-(3-methyl-1-benzothien-2-yl)quinoline
  • 2-amino-1-(dimethylamino)-4-phenylquinoline

Uniqueness

What sets 2-AMINO-1-(DIMETHYLAMINO)-4-(3-METHYL-1-BENZOTHIOPHEN-2-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE apart is its unique combination of functional groups and structural features. This combination may confer distinct biological activities and reactivity patterns, making it a compound of interest for further study.

Properties

IUPAC Name

2-amino-1-(dimethylamino)-4-(3-methyl-1-benzothiophen-2-yl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4OS/c1-16-19-11-7-8-12-23(19)33-26(16)24-20(15-28)27(29)31(30(2)3)21-13-18(14-22(32)25(21)24)17-9-5-4-6-10-17/h4-12,18,24H,13-14,29H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKXITZSPJSTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C3C(=C(N(C4=C3C(=O)CC(C4)C5=CC=CC=C5)N(C)C)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-AMINO-1-(DIMETHYLAMINO)-4-(3-METHYL-1-BENZOTHIOPHEN-2-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 2
2-AMINO-1-(DIMETHYLAMINO)-4-(3-METHYL-1-BENZOTHIOPHEN-2-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 3
2-AMINO-1-(DIMETHYLAMINO)-4-(3-METHYL-1-BENZOTHIOPHEN-2-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 4
2-AMINO-1-(DIMETHYLAMINO)-4-(3-METHYL-1-BENZOTHIOPHEN-2-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 5
Reactant of Route 5
2-AMINO-1-(DIMETHYLAMINO)-4-(3-METHYL-1-BENZOTHIOPHEN-2-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 6
2-AMINO-1-(DIMETHYLAMINO)-4-(3-METHYL-1-BENZOTHIOPHEN-2-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

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